N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug development and molecular studies.
Properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-14(20)16-11-13-10-12(2)17-15(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHIGLVSAGYQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide involves several steps, typically starting with the preparation of the morpholinopyrimidine core. This core is then functionalized with a methyl group at the 6-position and further reacted with pentanamide under specific conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is associated with several biological activities, particularly anti-inflammatory properties. Research indicates that compounds containing morpholinopyrimidine structures exhibit significant inhibition of inflammatory responses in macrophage cells. For instance, derivatives similar to this compound have demonstrated the ability to reduce nitric oxide (NO) production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .
Case Study: Anti-inflammatory Activity
A study synthesized several morpholinopyrimidine derivatives, including this compound, and evaluated their anti-inflammatory effects. The results showed that these compounds significantly inhibited pro-inflammatory cytokines and exhibited low cytotoxicity, suggesting their potential as therapeutic agents for inflammation-related disorders .
Structure-Activity Relationships
The structure-activity relationship (SAR) analysis of morpholinopyrimidine derivatives reveals that modifications to the morpholine and pyrimidine rings can enhance biological activity. For example, varying the substituents on the pyrimidine ring has been shown to influence the potency against specific biological targets, such as MIF (macrophage migration inhibitory factor) .
| Compound | Substituent | Activity | IC50 (µM) |
|---|---|---|---|
| V4 | 4-Methoxyphenyl | Anti-inflammatory | 0.5 |
| V8 | 4-Fluorophenyl | Anti-inflammatory | 0.3 |
Molecular Docking Studies
Molecular docking studies have shown that this compound has a strong affinity for iNOS and COX-2 active sites, suggesting a direct interaction that may lead to its anti-inflammatory effects .
Future Directions in Drug Development
Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential across various diseases. The ongoing development of related compounds could lead to new treatments for conditions such as rheumatoid arthritis and Crohn's disease, where inflammation plays a critical role .
Mechanism of Action
The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound has a strong affinity for the active sites of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions inhibit the production of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4)
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)
Uniqueness
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown significant potential in inhibiting pro-inflammatory mediators at non-cytotoxic concentrations, making it a promising candidate for therapeutic applications .
Biological Activity
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is a compound that belongs to the morpholinopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring attached to a pyrimidine moiety, which is known to influence its biological activity. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, enhancing its therapeutic efficacy.
The biological activity of this compound primarily involves the inhibition of key enzymes and signaling pathways associated with inflammation and cancer cell proliferation:
- Inhibition of Nitric Oxide Production : The compound has been shown to inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory responses .
- Cyclooxygenase Inhibition : It also reduces cyclooxygenase-2 (COX-2) levels, thereby mitigating inflammatory processes. This inhibition is significant for conditions characterized by excessive inflammation, such as rheumatoid arthritis .
- Anticancer Activity : this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver). The mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) generation and subsequent cellular stress responses .
Biological Evaluation and Case Studies
Recent studies have highlighted the biological evaluation of this compound:
Notable Findings
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells through ROS generation positions it as a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
